molecular formula C9H17N3O2S B13636849 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine

Cat. No.: B13636849
M. Wt: 231.32 g/mol
InChI Key: XBRWWVZXIXGNBQ-UHFFFAOYSA-N
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Description

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isobutyl group, a methylsulfonylmethyl group, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with an isobutyl halide, followed by the introduction of a methylsulfonylmethyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of the methylsulfonylmethyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and potential for specific biological interactions, making it a valuable compound for targeted research applications.

Biological Activity

4-Isobutyl-3-((methylsulfonyl)methyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H16N4S\text{C}_{11}\text{H}_{16}\text{N}_4\text{S}

This structure features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways:

  • Microtubule Dynamics : Similar compounds have shown the ability to destabilize microtubules, leading to apoptosis in cancer cells. For example, studies indicate that pyrazole derivatives can inhibit microtubule assembly, which is crucial for cell division and proliferation .
  • Apoptosis Induction : The compound may enhance caspase activity, leading to increased apoptosis in cancer cells. This effect was observed in breast cancer cell lines where compounds structurally related to pyrazoles induced morphological changes and enhanced apoptotic markers at specific concentrations .
  • Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Biological Activity Data

Activity Type Observed Effects Concentration (μM) Reference
Microtubule DisruptionInhibition of assembly20
Apoptosis InductionEnhanced caspase-3 activity10
COX InhibitionSignificant anti-inflammatory activityIC50 values ranging from 0.01 to 69.15 μg/mL

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

  • Breast Cancer Study : A study focused on the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells demonstrated that these compounds could induce significant apoptosis and alter cell cycle progression at low concentrations, indicating their potential as anticancer agents .
  • Anti-inflammatory Research : A review highlighted several pyrazole compounds that exhibited potent anti-inflammatory properties comparable to traditional NSAIDs like diclofenac. The IC50 values for these compounds were competitive, suggesting that they could serve as effective alternatives in managing inflammation .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

4-(2-methylpropyl)-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3O2S/c1-6(2)4-7-8(5-15(3,13)14)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

XBRWWVZXIXGNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)CS(=O)(=O)C

Origin of Product

United States

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